Validated LC-MS/MS Method for Serum Perphenazine Quantification Using Perphenazine-d8
A validated HPLC-MS/MS method for determining perphenazine concentration in human serum uses Perphenazine-d8 as the internal standard. The method demonstrated high sensitivity and accuracy for therapeutic drug monitoring [1].
| Evidence Dimension | Method Analytical Performance |
|---|---|
| Target Compound Data | Perphenazine-d8 was used as the internal standard for the method. |
| Comparator Or Baseline | The method was compared against established clinical requirements for precision and accuracy. |
| Quantified Difference | The method achieved a lower limit of quantitation (LLOQ) of 0.10 ng/mL, with intra- and inter-day precision (RSD) <15%, and extraction recoveries between 95.37% and 101.32% for quality control samples [1]. |
| Conditions | Human serum samples; Agilent XDB-C18 column (4.6 mm × 50 mm, 1.8 μm); mobile phase of methanol-water (90:10, v/v) with 2 mmol/L ammonium formate; flow rate 0.7 mL/min; MRM transitions m/z 404.15→171.15 for perphenazine and m/z 412.15→179.15 for Perphenazine-d8 [1]. |
Why This Matters
This peer-reviewed study provides direct, quantitative evidence that Perphenazine-d8 enables a sensitive and accurate LC-MS/MS method for clinical perphenazine monitoring, a crucial requirement for dose optimization and toxicity avoidance.
- [1] Determination the Concentration of Perphenazine in Human Serum by HPLC-MS/MS and Its Clinical Application. Guangdong Yaoxue. 2021; DOI: 10.12048/j.issn.1674-229X.2021.01.010 View Source
